molecular formula C30H26N2O3S B2571541 Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 500148-86-7

Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2571541
CAS No.: 500148-86-7
M. Wt: 494.61
InChI Key: MDSZTULXIMXYCI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type tetrahydropyrimidine (THPM) derivative characterized by a naphthalene core substituted with a benzyloxy group at position 2 and a phenyl group at position 4. The 2-thioxo moiety and ethyl carboxylate ester further define its structural and electronic properties.

Properties

IUPAC Name

ethyl 6-phenyl-4-(2-phenylmethoxynaphthalen-1-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3S/c1-2-34-29(33)26-27(22-14-7-4-8-15-22)31-30(36)32-28(26)25-23-16-10-9-13-21(23)17-18-24(25)35-19-20-11-5-3-6-12-20/h3-18,28H,2,19H2,1H3,(H2,31,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSZTULXIMXYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC3=CC=CC=C32)OCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidine derivatives, characterized by a thioxo group and a carboxylate moiety. Its chemical formula is C22H21N3O4SC_{22}H_{21}N_{3}O_{4}S, and it has a molecular weight of approximately 397.48 g/mol.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Inhibition of Thymidine Phosphorylase (TP) : this compound has been studied for its inhibitory effects on TP, an enzyme linked to tumor growth and metastasis. Inhibition of TP can potentially reduce angiogenesis associated with cancer progression .

In Vitro Studies

A study evaluated the IC50 values of various derivatives related to this compound. The results are summarized in Table 1:

Compound IDIC50 (µM)Type of Inhibition
1314.0 ± 0.90Non-competitive
12303.5 ± 0.40Non-competitive
33322.6 ± 1.60Non-competitive

These findings suggest that the compound exhibits significant inhibitory activity against TP, comparable to established inhibitors like tipiracil-HCl (IC50 = 0.014 ± 0.04 µM) .

Cytotoxicity Assessment

In addition to TP inhibition, the cytotoxicity of the compound was assessed against mouse fibroblast (3T3) cells. The results indicated that the tested compounds were non-cytotoxic at the concentrations evaluated, suggesting a favorable safety profile for further development .

Case Study: Anti-cancer Potential

In a recent study focusing on dihydropyrimidone derivatives, it was found that compounds with structural similarities to this compound exhibited promising anti-cancer properties through their action on TP. The study highlighted the need for structural optimization to enhance potency and selectivity for TP inhibition .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction of this compound with the TP enzyme's active site. The results indicated that the compound could effectively fit into the binding site, potentially blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s distinguishing feature is the 2-(benzyloxy)naphthalen-1-yl substituent at position 4, which introduces steric bulk and extended π-conjugation. Key analogs include:

Compound Substituents at Position 4 Position 6 2-Oxo/Thioxo
Target compound 2-(Benzyloxy)naphthalen-1-yl Phenyl Thioxo
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate 4-Cyanophenyl Methyl Thioxo
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate 2-Fluorophenyl Methyl Thioxo
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-THPM-5-carboxylate Furan-2-yl Methyl Thioxo
Ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-THPM-5-carboxylate 4-Bromophenyl Methyl Thioxo

Key Observations :

  • Electronic Effects: The electron-donating benzyloxy group contrasts with electron-withdrawing groups (e.g., 4-cyano, 4-bromo) in analogs, altering the electron density of the THPM ring and reactivity .

Physical Properties

Property Target Compound 4-Cyanophenyl Analog Furan-2-yl Analog 2-Fluorophenyl Analog
Melting Point (°C) Not reported 233–235 (decomposes) 202–206 216–220 (decomposes)
Solubility Likely DMSO-soluble DMSO-soluble DMSO-soluble DMSO-soluble
Crystallinity Expected crystalline Crystalline (X-ray resolved) Crystalline Crystalline

Notes:

  • The naphthalene-benzyloxy group may elevate the melting point compared to smaller substituents due to enhanced van der Waals interactions.
  • All analogs exhibit good solubility in DMSO, critical for biological assays .

Structural Features

  • Ring Conformation: THPM rings adopt a flattened boat conformation in analogs like the 4-cyanophenyl derivative . The bulky naphthalene group in the target compound may distort this conformation, affecting hydrogen-bonding networks (e.g., N–H⋯S/O interactions) .
  • Hydrogen Bonding: In the 4-cyanophenyl analog, N–H⋯O and N–H⋯S bonds form 3D networks . The target compound’s benzyloxy group may introduce additional C–H⋯π interactions.

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